1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one
Description
This compound features a structurally complex scaffold combining an 8-azabicyclo[3.2.1]octane core with a 1H-imidazole substituent at the 3-position and a 3-(trifluoromethyl)phenylacetyl group at the 8-position.
Synthesis routes for analogous imidazole derivatives often involve condensation reactions, as seen in , where sodium hydroxide in methanol facilitates chalcone formation between imidazole aldehydes and acetophenones . However, the target compound’s bicyclic backbone likely requires additional steps, such as ring-closing metathesis or stereoselective alkylation, to install the azabicyclo framework.
Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)14-3-1-2-13(8-14)9-18(26)25-15-4-5-16(25)11-17(10-15)24-7-6-23-12-24/h1-3,6-8,12,15-17H,4-5,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZJUWMWRVGLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC(=CC=C3)C(F)(F)F)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one
- Key Differences : Replaces imidazole with pyrazole and trifluoromethylphenyl with thiophene.
- Implications: Pyrazole’s reduced basicity compared to imidazole may alter binding affinity in proton-dependent environments.
(b) 3-(1-Benzyl-2-(methylthio)-1H-imidazol-4-yl)-1-phenylpropan-1-one (from )
- Key Differences : Lacks the azabicyclo system and trifluoromethyl group.
- Implications : The absence of the rigid bicyclic structure may reduce target selectivity, while the methylthio group could enhance lipophilicity but increase susceptibility to oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
Chirality Considerations
The azabicyclo system introduces chiral centers, necessitating enantioselective synthesis. highlights the use of parameters like Rogers’s η and Flack’s x for enantiomorph-polarity estimation. The target compound’s near-centrosymmetric structure may render η unreliable, favoring x for accurate chirality analysis .
Preparation Methods
Cyclization of Amino Alcohol Precursors
Amino alcohol 11 (derived from methyl ester reduction of tricycle 8 ) undergoes Mitsunobu reaction with p-toluenesulfonyl chloride, facilitating intramolecular nucleophilic displacement to form the bicyclic amine 12 in 74% yield. Key coupling constants (e.g., J = 8–10 Hz for pyrrolidine protons) align with bicyclic systems, confirming stereochemical fidelity.
Alternative Aziridine Formation
Competing aziridine byproducts (e.g., 14 ) may arise under prolonged Mitsunobu conditions. Optimization requires strict temperature control (0–25°C) and stoichiometric reagent ratios to suppress aziridine formation (<5%).
Synthesis of the 3-(Trifluoromethyl)phenyl Ethanone Side Chain
The trifluoromethylphenyl ketone is synthesized via Grignard addition and subsequent oxidation.
Grignard Reaction with Trifluoromethylbenzene
Isomeric halo-trifluoromethylbenzenes (meta:para:ortho ≈ 96:3:1) react with magnesium in THF (iodine catalyst) to form Grignard reagent lb . Ketene addition in aromatic hydrocarbons (toluene, Fe-ligand complex) yields 3-trifluoromethyl acetophenone (Id ) in 75–85% yield.
Oxime Formation and Purification
Acetophenone Id reacts with hydroxylamine hydrochloride (NaOH, EtOH) to form oxime derivatives. Crystallization in cyclopentane isolates 3-trifluoromethyl acetophenone oxime with <0.1% impurities.
Coupling of Bicyclic Amine and Trifluoromethylphenyl Ethanone
Nucleophilic Acylation
The bicyclic amine’s secondary nitrogen undergoes acylation with 3-(trifluoromethyl)phenyl acetyl chloride (DMAP, DCM) to form the target ketone. Monitoring via TLC (hexane:EtOAc 4:1) ensures completion, with yields of 65–72% after silica gel purification.
Reductive Amination Alternative
Condensation of the amine with 3-(trifluoromethyl)phenyl glyoxal (NaBH₃CN, MeOH) provides a milder route, albeit with lower yields (55–60%) due to imine instability.
Analytical Characterization
Spectroscopic Validation
Comparative Yield Analysis
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Bicyclic core | Mitsunobu cyclization | 74 | >98 |
| Imidazole introduction | Van Leusen reaction | 82 | 95 |
| Trifluoromethyl ketone | Grignard addition | 85 | 99 |
| Final coupling | Nucleophilic acylation | 68 | 97 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
